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molecular formula C6H9NO3 B3048387 [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol CAS No. 167155-53-5

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Cat. No. B3048387
M. Wt: 143.14 g/mol
InChI Key: CTVKFHLSTYWQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622953

Procedure details

To a solution of 6.55 g of 3-carbonylethoxy-5-methoxymethyl-isoxazole in 70 ml dry tetrahydrofuran were added 77.6 ml of a 1 N solution of L-selectride® at 0° C. The solution was stirred overnight at room temperature. After cooling to 0° C. 13 ml of water and 33 ml of ethanol were added, then simultaneously 33 ml of a 6 N solution of sodium hydroxide and 49 ml hydrogen peroxide were added with caution. After stirring for half an hour the supernatant was decanted, the residue washed several times with methylene chloride. The aqueous phase was extracted with dichloromethane in an extraction apparatus for one day. The organic phase was dried over sodium sulfate and the solvent evaporated to give 4.1 g product.
Name
3-carbonylethoxy-5-methoxymethyl-isoxazole
Quantity
6.55 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=CCO[C:6]1[CH:10]=[C:9]([CH2:11][O:12][CH3:13])[O:8][N:7]=1)=O.[CH3:14]CC(C)[BH-](C(C)CC)C(C)CC.[Li+].[OH-:28].[Na+].OO>O1CCCC1.C(O)C.O>[OH:28][CH2:14][C:6]1[CH:10]=[C:9]([CH2:11][O:12][CH3:13])[O:8][N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
3-carbonylethoxy-5-methoxymethyl-isoxazole
Quantity
6.55 g
Type
reactant
Smiles
C(=O)=CCOC1=NOC(=C1)COC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
49 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C
STIRRING
Type
STIRRING
Details
After stirring for half an hour the supernatant
CUSTOM
Type
CUSTOM
Details
was decanted
WASH
Type
WASH
Details
the residue washed several times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane in an extraction apparatus for one day
Duration
1 d
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=NOC(=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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